molecular formula C19H23N B14138937 1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline

1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B14138937
M. Wt: 265.4 g/mol
InChI Key: HKUITXQOKULZJJ-UHFFFAOYSA-N
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Description

1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a tetrahydroquinoline moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline typically involves the alkylation of phenyl rings and subsequent cyclization reactions. One common method involves the alkylation of piperidin-4-one hydrochloride hydrate with 4-tert-butylbenzyl bromide, followed by cyclization using but-3-en-1-ol in the presence of methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied. The use of continuous flow reactors and automated synthesis platforms may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can have different functional groups attached to the phenyl ring or the quinoline moiety.

Scientific Research Applications

1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes. The exact molecular targets and pathways depend on the specific derivative and its application. For example, some derivatives may inhibit enzymes involved in microbial growth, while others may modulate signaling pathways in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-tert-Butylphenyl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of the tert-butylphenyl group and the tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C19H23N/c1-19(2,3)16-10-12-17(13-11-16)20-14-6-8-15-7-4-5-9-18(15)20/h4-5,7,9-13H,6,8,14H2,1-3H3

InChI Key

HKUITXQOKULZJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2CCCC3=CC=CC=C32

Origin of Product

United States

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